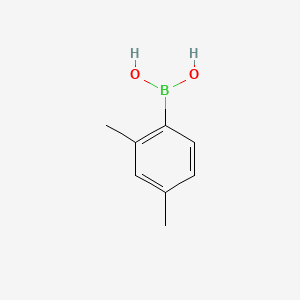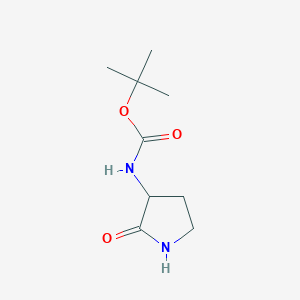![molecular formula C12H18O6 B1307644 2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B1307644.png)
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one is a chemical reagent known for its use in enantioselective epoxidation of alkenes. It is a highly selective and active organocatalyst, often used in the synthesis of antitumor compounds such as Irciniastatin A and B. The compound is derived from carbohydrates like D-fructose and is recognized for its efficiency and environmental friendliness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one is synthesized from D-fructose through a series of reactions. The process involves the formation of 1,2:4,5-O-diisopropylidene-β-D-fructopyranose, which is then oxidized using reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a ruthenium trichloride-sodium periodate system. The reaction conditions are optimized to achieve high yields and selectivity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound involves careful control of reaction parameters and the use of microencapsulation techniques to optimize the use of catalysts like ruthenium trichloride. This approach not only enhances the efficiency of the reaction but also reduces the environmental impact and cost associated with the use of precious metal catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one primarily undergoes epoxidation reactions, where it acts as a catalyst for the conversion of alkenes to epoxides. This reaction is highly enantioselective, making it valuable for the synthesis of chiral compounds .
Common Reagents and Conditions
The epoxidation reactions catalyzed by this compound typically use oxidizing agents such as potassium peroxomonosulfate (Oxone) under mild conditions. The reactions are carried out in solvents like chloroform and methanol, which dissolve this compound effectively .
Major Products
The major products of reactions involving this compound are epoxides, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. The high enantioselectivity of this compound ensures that the epoxides formed are predominantly in one enantiomeric form .
Wissenschaftliche Forschungsanwendungen
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the asymmetric epoxidation of alkenes, contributing to the synthesis of chiral compounds.
Biology: The compound is involved in the synthesis of bioactive molecules like Irciniastatin A and B, which have antitumor properties.
Medicine: this compound’s role in the synthesis of antitumor compounds makes it valuable in cancer research and drug development.
Industry: Its use in the production of fine chemicals and pharmaceuticals highlights its industrial significance .
Wirkmechanismus
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one exerts its effects through the enantioselective epoxidation of alkenes. The mechanism involves the formation of a chiral transition state, which ensures that the epoxide product is formed with high enantioselectivity. The molecular targets of this compound are the double bonds in alkenes, which are converted to epoxides through the catalytic action of the compound .
Vergleich Mit ähnlichen Verbindungen
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one is unique in its high enantioselectivity and efficiency as an epoxidation catalyst. Similar compounds include:
Jacobsen’s Catalyst: Another chiral catalyst used for epoxidation, but it involves transition metals in its catalytic cycle.
Sharpless Epoxidation: A method that uses titanium-based catalysts for the epoxidation of allylic alcohols.
Manganese-based Catalysts: Used for epoxidation but often less selective compared to this compound
Eigenschaften
IUPAC Name |
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)









![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)



